5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine
Übersicht
Beschreibung
5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine, also known as NQO1 bioactivatable drug, is a promising molecule in the field of cancer research. It is a prodrug that is activated by NAD(P)H: quinone oxidoreductase 1 (NQO1) enzyme, which is overexpressed in various cancer cells. This activation mechanism makes it a selective and potent anticancer agent.
Wirkmechanismus
The 5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine enzyme reduces the nitro group of the prodrug to form a hydroxylamine intermediate, which undergoes a rearrangement to form a reactive quinone-imine species. The quinone-imine species can then react with cellular nucleophiles, such as thiols and amines, to form adducts that lead to cell death.
Biochemical and Physiological Effects:
The activation of this compound bioactivatable drug leads to the formation of reactive oxygen species (ROS) and DNA damage, which ultimately results in cell death. The drug has also been shown to inhibit the growth and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine bioactivatable drug is its selective activation mechanism, which makes it a potent and targeted anticancer agent. However, the activation of the drug is dependent on the expression level of this compound enzyme, which can vary among different cancer cells. This can limit the effectiveness of the drug in some cases.
Zukünftige Richtungen
Future research on 5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine bioactivatable drug should focus on optimizing the synthesis method to improve the yield and purity of the final product. The development of more sensitive and specific assays for this compound enzyme activity can also improve the screening of potential candidates for targeted cancer therapy. Additionally, the combination of this compound bioactivatable drug with other anticancer agents can enhance its effectiveness and overcome drug resistance in cancer cells.
Wissenschaftliche Forschungsanwendungen
5-nitro-6-(8-quinolinyloxy)-4-pyrimidinamine bioactivatable drug has shown promising results in preclinical studies for the treatment of various cancers, including lung, breast, and pancreatic cancer. It has also shown potential in overcoming drug resistance in cancer cells. The selective activation mechanism of this compound enzyme makes it a promising candidate for targeted cancer therapy.
Eigenschaften
IUPAC Name |
5-nitro-6-quinolin-8-yloxypyrimidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O3/c14-12-11(18(19)20)13(17-7-16-12)21-9-5-1-3-8-4-2-6-15-10(8)9/h1-7H,(H2,14,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVMNBOJHUXRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=NC=NC(=C3[N+](=O)[O-])N)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794249 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.